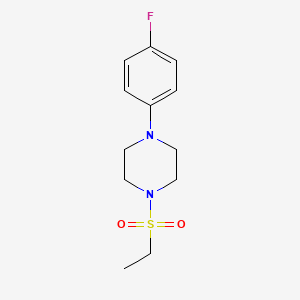

1-(ethanesulfonyl)-4-(4-fluorophenyl)piperazine

Description

Properties

IUPAC Name |

1-ethylsulfonyl-4-(4-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYNGXHGWBTPIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethanesulfonyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-fluoroaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form the final product. The reaction conditions often include maintaining a controlled temperature and using an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethanesulfonyl)-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Various reduced forms of the original compound.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(Ethanesulfonyl)-4-(4-fluorophenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Physicochemical Properties

Key Compounds Compared:

Analysis:

- Sulfonyl vs. Acyl Groups: Ethanesulfonyl (pKa ~1.5) is less acidic than aryl sulfonyl groups (e.g., p-tolylsulfonyl, pKa ~0.5) but more electron-withdrawing than acyl substituents (e.g., benzoyl, pKa ~4.5). This impacts piperazine’s basicity (typical pKa ~9.5 for unsubstituted piperazine), altering protonation states and receptor interactions .

- Fluorophenyl vs. Nitrophenyl: The 4-fluorophenyl group enhances lipophilicity (clogP ~2.5) compared to nitro-substituted analogs (clogP ~1.8), favoring blood-brain barrier penetration .

- Bulkiness: Bulky substituents (e.g., naphthalene-sulfonyl) reduce metabolic clearance but may hinder target binding .

Pharmacological Activity Comparisons

Dopaminergic and Sigma Receptor Modulation

- This compound: Likely interacts with dopamine D2-like receptors (D2R, D4R) and sigma receptors (σ1/σ2) based on structural similarity to compounds like SC211 (D4R-selective) and SC212 (sigma ligand) .

- GBR-12909 (1-(bis(4-fluorophenyl)methoxy)ethyl-4-(3-phenylpropyl)piperazine): Potent dopamine reuptake inhibitor (IC50 ~5 nM) due to bis(4-fluorophenyl)methoxy group; higher selectivity than ethanesulfonyl analogs .

- Sigma Ligands (e.g., α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol): Exhibit dual sigma receptor antagonism and NMDA receptor modulation, enhancing dopamine release in striatal slices .

Antimicrobial and Antiproliferative Activity

- Thiazolylhydrazone Derivatives (e.g., 3a–k): Piperazine-linked thiazoles show acetylcholinesterase (AChE) inhibition (IC50 ~0.8–12 µM), with 4-fluorophenyl enhancing potency over unsubstituted phenyl .

- 1-((4-Substitutedphenyl)sulfonyl)piperazines (3a–c): Antiproliferative activity against cancer cells (GI50 ~10–50 µM), where electron-withdrawing substituents (e.g., nitro) improve efficacy .

Biological Activity

1-(ethanesulfonyl)-4-(4-fluorophenyl)piperazine is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that facilitate interactions with various biological targets, making it a candidate for therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C10H14FNO2S, with a molecular weight of approximately 233.29 g/mol. The compound features a piperazine ring substituted with an ethanesulfonyl group and a fluorophenyl moiety, which significantly influences its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis, although specific pathways require further investigation.

Anticancer Potential

The anticancer activity of this compound has been explored in several studies. It has shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating significant cytotoxic potential against these cell lines . The structure-activity relationship (SAR) analysis suggests that the presence of the fluorine atom enhances the compound's lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. It is believed to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. Preliminary studies suggest that it may act as a serotonin receptor modulator, which could contribute to its anxiolytic effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to other derivatives tested .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| This compound | Escherichia coli | 15 µg/mL |

Anticancer Activity Assessment

In a separate investigation focusing on anticancer activity, this compound was tested against several cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction via caspase activation |

| A549 (Lung Cancer) | 6.8 | Cell cycle arrest at G2/M phase |

Q & A

Q. What are the optimal synthetic routes for 1-(ethanesulfonyl)-4-(4-fluorophenyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-(4-fluorophenyl)piperazine using ethanesulfonyl chloride under basic conditions. Key steps include:

- Nucleophilic substitution : Reacting piperazine with 4-fluorophenyl bromide to form 4-(4-fluorophenyl)piperazine.

- Sulfonylation : Introducing the ethanesulfonyl group via reaction with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C .

- Purification : Column chromatography or crystallization with diethyl ether to isolate the product.

Optimization focuses on controlling reaction temperature, stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride), and solvent polarity to minimize byproducts. Yield improvements (>70%) are achieved by slow addition of sulfonyl chloride and inert atmosphere .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H NMR (δ 7.3–7.0 ppm for fluorophenyl protons; δ 3.5–2.4 ppm for piperazine and sulfonyl groups) .

- Infrared Spectroscopy (IR) : Peaks at 1150 cm (S=O stretching) and 1240 cm (C-F stretching) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using a C18 column with UV detection at 236 nm (method adapted from chlorophenylpiperazine analysis) .

- Mass Spectrometry (MS) : Molecular ion [M+H] at m/z 313.1 (calculated for CHFNOS) .

Q. How does the presence of the 4-fluorophenyl group influence the physicochemical properties of piperazine derivatives?

- Methodological Answer : The 4-fluorophenyl group enhances:

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Electron-withdrawing effects : Stabilizes the piperazine ring via resonance, reducing susceptibility to oxidative degradation .

- Receptor binding : Fluorine’s electronegativity strengthens π-π stacking with aromatic residues in target proteins (e.g., serotonin receptors) .

Advanced Research Questions

Q. What methodologies are employed to assess the receptor binding affinity and selectivity of this compound in neurological targets?

- Methodological Answer :

- Radioligand Binding Assays : Competitive displacement studies using H-labeled ligands (e.g., H-8-OH-DPAT for 5-HT receptors) to measure IC values. Example: IC = 120 nM for 5-HT vs. >1 µM for dopamine D receptors .

- Functional Assays : cAMP accumulation assays in HEK293 cells expressing GPCRs to determine agonism/antagonism .

- Molecular Docking : Simulations using AutoDock Vina to predict binding poses in receptor crystal structures (e.g., PDB ID 7E2Z for 5-HT) .

Q. How can researchers resolve contradictions in biological activity data observed across different in vitro models for this compound?

- Methodological Answer : Discrepancies (e.g., varying IC values in cell lines vs. primary neurons) are addressed by:

- Standardization : Use of identical assay conditions (e.g., ATP concentration, incubation time) .

- Metabolic Stability Testing : Incubation with liver microsomes to assess if differential metabolism explains activity variations (e.g., CYP3A4-mediated sulfoxide formation) .

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel effects .

Q. What strategies are effective in modifying the ethanesulfonyl group to enhance metabolic stability without compromising pharmacological activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute sulfonyl with sulfonamido or sulfamide groups to reduce CYP450-mediated oxidation .

- Steric Shielding : Introduce methyl groups adjacent to the sulfonyl moiety to hinder enzymatic access (e.g., 1-(2-methylpropanesulfonyl)-4-(4-fluorophenyl)piperazine) .

- Prodrug Design : Mask the sulfonyl group as a tert-butyl ester, which hydrolyzes in vivo to release the active form .

- Data-Driven Optimization : Use QSAR models correlating sulfonyl substituents with metabolic half-life (t) in human hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.